4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]
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Overview
Description
4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The presence of azo groups and naphthalene rings further enhances its chemical properties, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] involves multiple steps, including the formation of the oxadiazole ring and the introduction of azo groups. The synthetic route typically starts with the preparation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The azo groups are introduced via diazotization reactions, where aromatic amines are converted to diazonium salts and subsequently coupled with naphthalene derivatives .
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo groups to amines, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including polymers and dyes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. The presence of azo groups allows for electron transfer processes, which can affect cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] include other oxadiazole derivatives and azo compounds. These compounds share structural similarities but differ in their specific functional groups and properties. For example:
3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate (BOM): Known for its energetic properties and use in explosives.
1,3,4-Oxadiazole-based energetic materials: Used in military and space applications due to their stability and performance.
The uniqueness of 4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] lies in its combination of oxadiazole and azo groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
90427-30-8 |
---|---|
Molecular Formula |
C40H32N8O5 |
Molecular Weight |
704.7 g/mol |
IUPAC Name |
3-hydroxy-4-[[4-[5-[4-[[2-hydroxy-3-(methylcarbamoyl)naphthalen-1-yl]diazenyl]-3-methylphenyl]-1,3,4-oxadiazol-2-yl]-2-methylphenyl]diazenyl]-N-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C40H32N8O5/c1-21-17-25(13-15-31(21)43-45-33-27-11-7-5-9-23(27)19-29(35(33)49)37(51)41-3)39-47-48-40(53-39)26-14-16-32(22(2)18-26)44-46-34-28-12-8-6-10-24(28)20-30(36(34)50)38(52)42-4/h5-20,49-50H,1-4H3,(H,41,51)(H,42,52) |
InChI Key |
RTDXBZFPLUGVNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)N=NC4=C(C(=CC5=CC=CC=C54)C(=O)NC)O)C)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC)O |
Origin of Product |
United States |
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